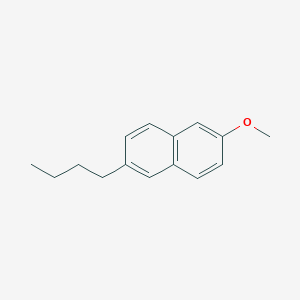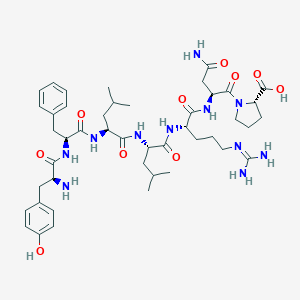
Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5'-(γ-thio)-triphosphate (lithium salt) is a stable analog of ATP that acts as a potent agonist of G protein-coupled P2Y2 and P2Y11 receptors (pEC50 = 5.52 for P2Y11). It has been used to identify kinase substrates, has been implemented as a reagent in the synthesis of DNA N-acetylglucosamine analogs, and can serve as a substrate for the RNA-stimulated nucleotide hydrolysis and RNA unwinding activities of eukaryotic initiation factor-4A.
Mechanism of Action
Target of Action
ATPgammaS tetralithium salt, also known as Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt, is a potent agonist of G protein-coupled P2Y2 and P2Y11 receptors . These receptors are part of the P2Y receptor family, which consists of 8 human subtypes .
Mode of Action
ATPgammaS tetralithium salt interacts with its targets, the P2Y2 and P2Y11 receptors, by mimicking the action of ATP . It is a nonhydrolyzable analog of ATP , meaning it resists breakdown and thus can have a prolonged effect on its target receptors.
Biochemical Pathways
The activation of P2Y2 and P2Y11 receptors by ATPgammaS tetralithium salt can influence various biochemical pathways. These receptors are known to control levels of extracellular nucleotides and nucleosides, and intracellular signaling pathways . .
Pharmacokinetics
It is known to be soluble in water up to 50 mm , which could influence its bioavailability.
Result of Action
The activation of P2Y2 and P2Y11 receptors by ATPgammaS tetralithium salt can lead to various molecular and cellular effects. For instance, it has been shown to enhance intrinsic fluorescence and induce aggregation, which increases the activity of spinach Rubisco activase . It also attenuates inflammatory response with decreased accumulation of cells and proteins in bronchoalveolar lavage and reduces neutrophil infiltration and extravasation of Evans blue albumin dye into lung tissue .
Action Environment
Given that it is a nonhydrolyzable analog of atp , it may be more resistant to degradation in various environments compared to ATP
Biochemical Analysis
Biochemical Properties
ATPgammaS Tetralithium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor elF4A .
Cellular Effects
ATPgammaS Tetralithium Salt has profound effects on various types of cells and cellular processes. For example, in TEA3A1 cells, ATPgammaS Tetralithium Salt increased Ca 2+ influx in a dose-dependent manner .
Molecular Mechanism
ATPgammaS Tetralithium Salt exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it unwinds 17 base pairs of DNA by 11.5 degrees/base pair in the presence of adenosine 5’-O- (3-thiotriphosphate) .
Temporal Effects in Laboratory Settings
The effects of ATPgammaS Tetralithium Salt change over time in laboratory settings. It has a high degree of stability and shows long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of ATPgammaS Tetralithium Salt vary with different dosages in animal models. High doses may lead to toxic or adverse effects .
Metabolic Pathways
ATPgammaS Tetralithium Salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
ATPgammaS Tetralithium Salt is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of ATPgammaS Tetralithium Salt and its effects on its activity or function are crucial. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
CAS No. |
93839-89-5 |
|---|---|
Molecular Formula |
C10H16LiN5O12P3S |
Molecular Weight |
530.2 g/mol |
IUPAC Name |
tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |
InChI |
InChI=1S/C10H16N5O12P3S.Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
KRAIEIOBHFWLAU-MCDZGGTQSA-N |
Isomeric SMILES |
[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |
Canonical SMILES |
[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |
Appearance |
Assay:≥90%A crystalline solid |
Key on ui other cas no. |
93839-89-5 |
Pictograms |
Irritant |
Synonyms |
(gamma-S)ATP adenosine 5'-(3-thio)triphosphate adenosine 5'-(gamma-S)triphosphate adenosine 5'-O-(3-thiotriphosphate) adenosine 5'-O-(gamma-thiotriphosphate) adenosine 5'-O-thiotriphosphate adenosine 5'-thiotriphosphate adenosine-5'-(3-thiotriphosphate) ATP gamma-S ATPgammaS gamma-thio-ATP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you provide an example of how ATPγS affects a specific protein's activity?
A1: ATPγS inhibits the ATPase activity of the Escherichia coli RecA protein, essential for DNA repair and recombination []. This inhibition is time-dependent, suggesting a two-step binding mechanism involving an initial rapid binding followed by a slower isomerization to a higher-affinity state [].
Q2: Does ATPγS always act as an inhibitor?
A2: Not necessarily. ATPγS can activate certain proteins. For example, it stimulates both prostaglandin E2 production and Ca2+ influx in rat thymic epithelial cells by activating phospholipase A2 [].
Q3: How does ATPγS affect HIV-1 virions?
A3: Research suggests that ATPγS disrupts the structural integrity of the HIV-1 virion core, impacting its infectivity []. This effect is attributed to the disruption of virion-associated Hsp70's catalytic activity, highlighting a potential role of Hsp70 in maintaining virion core stability [].
Q4: What is the molecular formula and weight of ATPγS?
A4: The molecular formula of ATPγS is C10H12N5O13P3S • 4Li. The molecular weight is 589.1 g/mol.
Q5: Is ATPγS stable in all experimental conditions?
A5: While ATPγS is considered a relatively stable ATP analogue, its stability can be influenced by factors like pH, temperature, and the presence of divalent cations. Researchers should optimize experimental conditions to minimize potential hydrolysis.
Q6: Can ATPγS be used to study the kinetics of enzymatic reactions?
A6: Yes, ATPγS can be a valuable tool for studying enzymatic mechanisms. The fact that it can be hydrolyzed by some enzymes, albeit slowly, allows researchers to investigate individual steps in reaction pathways []. This is particularly useful for identifying rate-limiting steps, as demonstrated in studies on the RecA protein [].
Q7: Has computational chemistry been used to study ATPγS?
A7: While the provided research doesn't explicitly mention computational studies on ATPγS, such techniques can be valuable for exploring its binding interactions with target proteins and understanding the structural basis of its activity.
Q8: How do structural modifications to the ATPγS molecule affect its activity?
A8: Modifying the structure of ATPγS can significantly impact its binding affinity and biological activity. For example, replacing the oxygen atom in the gamma-phosphate group with sulfur alters its hydrolysis rate and can influence its interaction with specific enzymes [].
Q9: How can the stability of ATPγS be improved for experimental or therapeutic applications?
A9: Strategies to improve ATPγS stability might include optimizing storage conditions, using appropriate buffers, or developing novel formulations that protect the molecule from degradation.
Q10: Are there specific safety regulations for handling ATPγS?
A10: Researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols when handling ATPγS. While not inherently dangerous, like many laboratory reagents, it should be handled with care.
Q11: Can you give an example of an in vitro assay where ATPγS has been used effectively?
A11: ATPγS has been used in fluorescence anisotropy assays to study the binding of the adeno-associated virus Rep40 helicase to DNA []. The results showed that ATPγS was required for the cooperative binding of the helicase to DNA, highlighting the coupling between nucleotide binding and DNA binding [].
Q12: Are there examples of in vivo studies using ATPγS?
A12: Yes, one study demonstrated that ATPγS administration in a murine model of acute lung injury attenuated inflammatory responses and reduced pulmonary edema []. These findings suggest a potential protective role of purinergic receptor stimulation in this condition [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


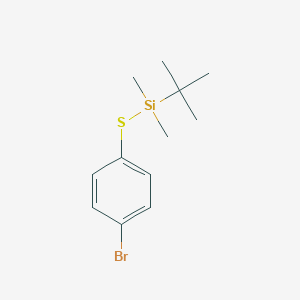
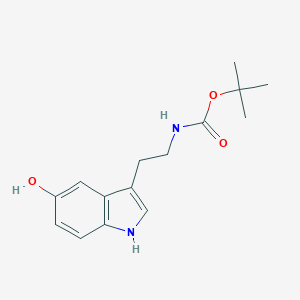
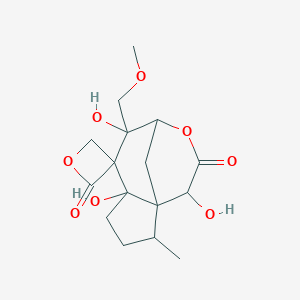

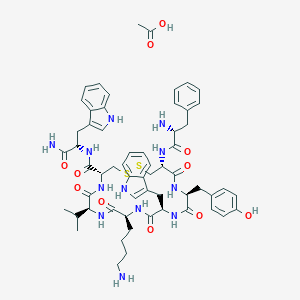
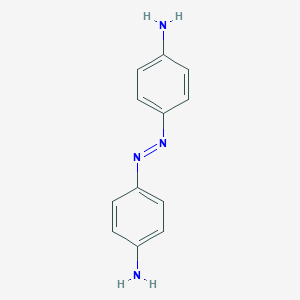

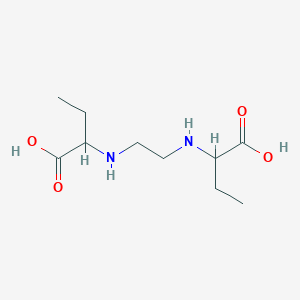

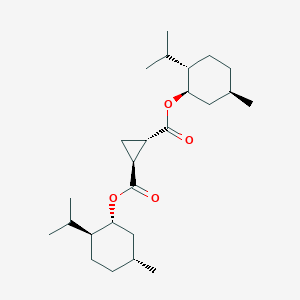
![N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide](/img/structure/B117038.png)
